Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate
Description
Properties
IUPAC Name |
benzyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-12-11-17(18(22)24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,12,17H,11,13-14H2,(H,20,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBNGOWOMMHJKK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552480 | |
| Record name | Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58578-45-3 | |
| Record name | Phenylmethyl (2S)-4-oxo-2-[[(phenylmethoxy)carbonyl]amino]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58578-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Intermediates
- Amino acid precursor: Usually L-aspartic acid or its derivatives are used as starting materials.
- Protecting group reagent: Benzyl chloroformate (Cbz-Cl) for amino protection.
- Oxidizing agents: Selenium dioxide or other mild oxidants for selective oxidation to introduce the keto group at the 4-position.
- Esterification reagents: Benzyl alcohol or benzyl bromide under esterification conditions.
Stepwise Synthetic Procedure
Representative Reaction Conditions
- Protection: Reaction in aqueous NaHCO3 or Na2CO3 solution at 0–5 °C to room temperature for 1–2 hours.
- Oxidation: Selenium dioxide in dioxane or acetic acid at reflux or 60–80 °C for several hours.
- Esterification: Benzyl alcohol with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents at room temperature for 12 hours.
- Purification: Flash chromatography on silica gel with solvent gradients (e.g., ethyl acetate/hexane 1:1 to 1:3).
Analytical and Research Findings
- Yields: Typical overall yields range from 45% to 75% depending on reaction scale and purification efficiency.
- Stereochemistry: The (S)-configuration at the 2-position is preserved by using enantiomerically pure starting materials and mild reaction conditions.
- Characterization:
- NMR Spectroscopy: ^1H NMR shows characteristic signals for aromatic protons (7.2–7.4 ppm), benzylic methylene (5.0–5.2 ppm), and keto methylene protons (2.5–3.0 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 342 (M+1) consistent with molecular weight 341.4 g/mol.
- Melting Point: Reported melting points around 140–150 °C for purified samples.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino protection (Cbz) | Benzyl chloroformate, NaHCO3, 0–25 °C | 85–90 | Mild conditions preserve stereochemistry |
| Oxidation to keto group | Selenium dioxide, reflux in dioxane | 60–70 | Selective oxidation at 4-position |
| Esterification | Benzyl alcohol, DCC, DMAP, room temp, 12 h | 75–80 | Efficient ester formation |
| Purification | Silica gel chromatography, EtOAc/hexane | — | Yields depend on purity requirements |
Additional Notes and Considerations
- The use of selenium dioxide as an oxidant requires careful handling due to toxicity and potential overoxidation; alternative oxidants may be explored for greener synthesis.
- Protecting group strategies are critical to avoid side reactions, especially during oxidation and esterification steps.
- The benzyl ester and Cbz protecting groups can be removed under hydrogenation conditions if further transformations are needed.
- Recent literature suggests that photoinduced or catalytic methods may offer alternative routes to ketoesters, but these are less established for this specific compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Protecting Group Comparison: Cbz vs. BOC and Related Derivatives
The [(phenylmethoxy)carbonyl]amino (Cbz) group in the target compound is a classical carbamate-based protecting group for amines. Its utility and limitations can be contextualized against other widely used protecting groups:
Research Findings :
- In contrast, BOC-protected analogs are more compatible with basic reaction environments but necessitate harsh acids for deprotection, limiting their use in acid-sensitive substrates .
Ester Group Comparison: Benzyl vs. Methyl and Phenyl Esters
The benzyl ester moiety in the target compound influences solubility, stability, and reactivity relative to other ester derivatives:
Research Findings :
- Benzyl esters, like the one in the target compound, are often chosen for their balance of solubility and resistance to premature hydrolysis during multi-step syntheses .
Stereochemical Comparison: (S)-Configuration vs. Racemic Analogs
The (S)-configuration at position 2 is critical for biological activity in chiral drug intermediates. For instance:
Biological Activity
Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate is a compound with significant potential in biological applications, particularly in medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19NO5
- CAS Number : 58578-45-3
- IUPAC Name : this compound
The compound features a unique structure that includes a benzyl group, an oxo group, and a phenylmethoxycarbonylamino group, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : Benzyl alcohol, phenylmethoxycarbonyl chloride, and 4-oxo-2-(S)-aminobutanoic acid.
- Reaction Conditions : Conducted in solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure.
- Catalysts : Triethylamine or pyridine may be used to facilitate the reaction.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance:
- Case Study : A series of synthesized derivatives demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. Notably, some compounds showed non-cytotoxic profiles towards healthy human cells while effectively inhibiting cancer cell proliferation .
| Compound | Cancer Type | Cytotoxicity | IC50 (µM) |
|---|---|---|---|
| 5d | Leukemia | Non-cytotoxic | <10 |
| 5h | Ovarian | Non-cytotoxic | <10 |
| 5x | Breast | Non-cytotoxic | <10 |
These findings suggest that the compound could be a viable candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Mechanism of Action : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes. The exact molecular targets remain under investigation but are believed to include various kinases and proteases .
Antibacterial and Antifungal Properties
Research has shown that related compounds possess antibacterial and antifungal activities:
- Activity Against Pathogens : Some derivatives have exhibited significant growth inhibition against bacterial strains such as Escherichia coli and Candida albicans, indicating their potential as antimicrobial agents .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites of enzymes, preventing substrate interaction.
- Receptor Binding : Interacting with cellular receptors to modulate signaling pathways.
- Cell Cycle Interference : Disrupting normal cell cycle progression in cancer cells.
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
- Answer : A multi-step approach is typical: (i) Step 1 : Protect the amino group using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (pH 9–10, 0–5°C) to form the carbamate intermediate . (ii) Step 2 : Condense the intermediate with 4-oxobutanoic acid via esterification (e.g., DCC/DMAP in anhydrous dichloromethane) . (iii) Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can chiral purity be ensured during the synthesis of this compound?
- Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with a racemic standard. For absolute configuration confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally analogous carbamate derivatives .
Q. What mechanistic insights explain the reactivity of the 4-oxo group in nucleophilic reactions?
- Answer : The electron-withdrawing nature of the adjacent carbonyl increases the electrophilicity of the 4-oxo group, making it susceptible to nucleophilic attack (e.g., Grignard reagents). Computational studies (DFT) can model charge distribution and predict reaction sites. For example, the LUMO map may highlight the 4-oxo carbon as the most reactive site .
Q. How can researchers address low yields in the esterification step during synthesis?
- Answer : Optimize reaction conditions:
- Catalyst : Replace DCC with EDC·HCl to reduce side reactions.
- Solvent : Switch to THF for better solubility of the carbamate intermediate.
- Temperature : Increase to 40°C to accelerate kinetics while avoiding decomposition.
Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and isolate by flash chromatography .
Q. What strategies mitigate racemization during prolonged storage of this compound?
- Answer : Store the compound under inert gas (argon) at –20°C in amber vials to prevent light-induced degradation. Add a stabilizer like BHT (0.1% w/w) to inhibit radical-mediated racemization. Periodically assess enantiomeric excess (EE) via chiral HPLC .
Data Contradiction Analysis
Q. How should conflicting NMR data for the carbamate moiety be resolved?
- Answer : Discrepancies in chemical shifts (e.g., δ 155–165 ppm for C=O in ¹³C NMR) may arise from solvent polarity or hydrogen bonding. Re-run spectra in deuterated DMSO (which enhances resolution of polar groups) and compare with literature values for similar Cbz-protected compounds . If ambiguity persists, 2D NMR (HSQC, HMBC) can clarify connectivity.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
